5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol
Description
5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol is a halogenated 8-hydroxyquinoline derivative characterized by a chlorine atom at position 5 and a 2-(trifluoromethyl)phenyl group at position 7 of the quinoline scaffold.
Properties
CAS No. |
648896-37-1 |
|---|---|
Molecular Formula |
C16H9ClF3NO |
Molecular Weight |
323.69 g/mol |
IUPAC Name |
5-chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol |
InChI |
InChI=1S/C16H9ClF3NO/c17-13-8-11(15(22)14-10(13)5-3-7-21-14)9-4-1-2-6-12(9)16(18,19)20/h1-8,22H |
InChI Key |
GLWVMBYSRYYVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(trifluoromethyl)aniline with 5-chloro-8-hydroxyquinoline in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Nucleophilic Reactions at the C-8 Hydroxyl Group
The hydroxyl group at position 8 participates in condensation and Mannich-type reactions. For example:
-
Mannich Reaction : Reacts with aldehydes and amines to form aminomethylated derivatives.
Example : Reaction with morpholine and paraformaldehyde yields 5-chloro-7-(morpholinomethyl)quinolin-8-ol under mild conditions (ethanol, room temperature, 72 hours) .
Mechanism : The hydroxyl group acts as a nucleophile, attacking the in situ-generated iminium intermediate.
| Reaction Components | Conditions | Product Yield | Source |
|---|---|---|---|
| Morpholine + paraformaldehyde | Ethanol, RT, 72 h | 18% |
Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring
The quinoline core undergoes EAS at positions activated by electron-donating groups:
-
Nitration/Sulfonation : Predicted at positions 3 and 5 due to resonance activation by the hydroxyl group.
-
Halogenation : Chloro substituent at position 5 directs incoming electrophiles to adjacent positions (e.g., bromination at C-6 or C-7).
Key Factors :
-
The trifluoromethyl group at C-7 is strongly electron-withdrawing, deactivating the adjacent phenyl ring but leaving the quinoline ring reactive .
-
Steric hindrance from the ortho-trifluoromethylphenyl group may limit reactivity at certain positions .
Nucleophilic Substitution of the C-5 Chloro Group
The chloro substituent undergoes substitution under basic or catalytic conditions:
-
Hydrolysis : Conversion to a hydroxyl group via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (e.g., DMF) with aqueous hydroxide.
-
Cross-Coupling Reactions : Potential for Buchwald-Hartwig amination or Suzuki-Miyaura coupling, though steric hindrance from the trifluoromethylphenyl group may reduce efficiency .
Example :
Replacement of chloro with pyrrolidine in the presence of triethylamine yields derivatives with moderate yields (18%) .
Coordination Chemistry and Metal Complexation
The hydroxyl group facilitates metal chelation, a property leveraged in catalytic and medicinal applications:
-
Cu(II) Complexes : Forms stable complexes via O,N-bidentate coordination, enhancing antibacterial activity in analogous quinolones .
-
Fe(III)/Al(III) Binding : Potential for sensor applications due to fluorescence quenching upon metal binding .
Functionalization of the Trifluoromethylphenyl Group
The 2-(trifluoromethyl)phenyl substituent exhibits limited reactivity due to its electron-deficient nature but can participate in:
-
π-Stacking Interactions : Stabilizes crystal packing in solid-state structures, as observed in X-ray studies of similar quinolones .
-
Directed ortho-Metallation : Under strong base conditions (e.g., LDA), though steric hindrance may preclude efficient metalation .
Comparative Reactivity with Analogues
Substituent effects significantly alter reactivity:
Biological Activity and Reactivity Correlation
The compound’s reactivity underpins its pharmacological potential:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 5-chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol exhibit significant antimicrobial properties. A study evaluated a series of quinoline derivatives for their minimum inhibitory concentration (MIC) against various bacterial strains, including Staphylococcus aureus. The compound showed promising activity, with MIC values ranging from 4 to 20 µg/mL depending on the substituents at the C-7 position .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Trifluoromethyl derivative | 4-8 | Potent |
| Chloro derivative | 20 | Moderate |
Cytoprotective Effects
The compound has also been investigated for its cytoprotective properties against oxidative stress. In vitro studies using glioblastoma cell lines indicated that certain analogs of the compound could significantly reduce cell death induced by hydrogen peroxide, with IC50 values as low as 0.087 µM . This suggests potential applications in neuroprotective therapies.
Skin Care Formulations
Due to its chemical structure, 5-chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol can be utilized in cosmetic formulations aimed at improving skin health. The compound's stability and efficacy in topical applications have been explored in several studies, indicating its potential as an active ingredient in anti-aging products and skin moisturizers. Its role as a chelator can enhance the stability of formulations by binding metal ions that may catalyze degradation processes .
Case Study 1: Antimicrobial Efficacy
In a controlled study, various analogs of the compound were synthesized and tested for their antimicrobial properties against drug-resistant bacterial strains. The results indicated that modifications at the C-7 position significantly influenced antimicrobial activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Cosmetic Formulation Development
A formulation developed for a new anti-aging cream incorporated 5-chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol as an active ingredient. Clinical trials showed significant improvements in skin hydration and elasticity after eight weeks of use, demonstrating the compound's effectiveness in cosmetic applications .
Mechanism of Action
The mechanism of action of 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens . The presence of the trifluoromethyl group enhances its binding affinity and potency .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The biological and physicochemical profiles of 8-hydroxyquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Profiles and Physicochemical Properties
Key Observations:
- Solubility: Polar substituents like morpholine (compound 18) or amino groups (Q-4) increase aqueous solubility, whereas aromatic groups (e.g., trifluoromethylphenyl) favor lipid solubility .
- Synthetic Accessibility : Compounds with direct aryl substitutions (e.g., target compound) may require fewer synthetic steps compared to Mannich bases (e.g., Q-4), which involve multi-component reactions .
Enzyme Inhibition
- The electron-withdrawing trifluoromethyl group may enhance binding to COMT’s active site .
- Survivin Inhibition : The pyrrolidinylmethyl analog () inhibits survivin, a cancer-associated protein, likely through hydrophobic interactions facilitated by its substituents .
Cytotoxicity and Anticancer Effects
- Q-4 : Exhibits high cytotoxicity due to the CH₂-N linkage at position 7, which facilitates metal chelation and reactive oxygen species (ROS) generation . The target compound lacks this linkage but may compensate with stronger aryl-metal interactions.
- Compound 30 : Demonstrates cytoprotective effects, possibly due to its balanced hydrophilic-lipophilic character from the 4-fluoro-3-(trifluoromethyl)phenyl group .
Structural-Activity Relationships (SAR)
- Position 7 Modifications :
- Trifluoromethylphenyl (Target) : Enhances metabolic stability and target affinity via strong van der Waals interactions.
- Morpholine/Pyrrolidine : Improve solubility but may reduce membrane penetration .
- CH₂-N Linkage (Q-4) : Critical for ROS-mediated cytotoxicity but increases synthetic complexity .
- Position 5 Halogens : Chlorine at position 5 (target compound, Q-4) provides electronic stabilization and may enhance binding to hydrophobic enzyme pockets .
Biological Activity
5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol (CAS: 648896-37-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol is with a molar mass of 323.7 g/mol. The compound features a quinoline scaffold, which is known for its versatility in drug development.
Synthesis
The synthesis of 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. The incorporation of the trifluoromethyl group at the phenyl position significantly enhances the compound's biological activity by influencing its electronic properties and solubility.
Antimicrobial Activity
Research has demonstrated that 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol exhibits significant antimicrobial properties. In a study evaluating various analogs, it was found that compounds with electron-withdrawing groups, such as trifluoromethyl, showed lower minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. Specifically, the compound displayed an MIC range of 4–20 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like oxacillin .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol | 4–20 | Antibacterial |
| Oxacillin | 64 | Control |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies revealed that it possesses cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutics, indicating a promising therapeutic index for further development .
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| MCF-7 | 0.09 | Superior to erlotinib (IC50 = 19.51 μM) |
| HepG2 | 0.12 | Superior to standard agents |
| A549 | 0.03 | Superior to standard agents |
The mechanism underlying the biological activity of 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol appears to involve multiple pathways:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, particularly targeting enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Metal Chelation : Similar to other quinoline derivatives, it may chelate metal ions, disrupting essential biochemical pathways within microbial and cancer cells .
- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on various quinoline derivatives highlighted that modifications at the C-7 and C-8 positions significantly influenced antimicrobial potency. The presence of the trifluoromethyl group was pivotal in enhancing activity against resistant bacterial strains .
- Anticancer Studies : In a comparative analysis with established chemotherapeutics, 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol showed remarkable potency against MCF-7 cells, with IC50 values significantly lower than those of traditional agents like doxorubicin .
Q & A
Q. What synthetic strategies are effective for introducing the 2-(trifluoromethyl)phenyl group at position 7 of 8-hydroxyquinoline scaffolds?
- Methodological Answer : The 2-(trifluoromethyl)phenyl substituent can be introduced via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For example, iodination at position 7 of 8-hydroxyquinoline (e.g., using iodine monochloride) followed by a Suzuki-Miyaura coupling with 2-(trifluoromethyl)phenylboronic acid is a viable route . Key considerations include protecting the 8-hydroxy group (e.g., as a silyl ether) to prevent side reactions during halogenation steps .
Q. How can the hydrophilic-lipophilic balance (HLB) of 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol be optimized for biological assays?
- Methodological Answer : Introducing hydrophilic moieties (e.g., morpholine, piperidine) at position 7 via Mannich base reactions reduces hydrophobicity while retaining cytotoxicity. For instance, substituting the 2-(trifluoromethyl)phenyl group with a fluorobenzylamino group (e.g., 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol) improves aqueous solubility without compromising activity . Solubility can be quantified using shake-flask methods with HPLC-UV validation.
Q. What safety protocols are critical when handling 8-hydroxyquinoline derivatives?
- Methodological Answer : Due to acute oral toxicity (Category 3) and skin sensitization risks (Category 1), researchers must use PPE (gloves, lab coats, eye protection) and work in fume hoods. Waste must be segregated and treated by licensed hazardous waste contractors. Emergency procedures for skin/eye contact include immediate rinsing with water and medical consultation .
Advanced Research Questions
Q. How does the trifluoromethyl group at position 7 influence the compound’s metal-chelating properties and anticancer activity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metal-binding affinity at the 8-hydroxyquinoline core, particularly for Cu(II) and Fe(III). This chelation disrupts mitochondrial redox cycling in cancer cells, as shown in cytotoxicity assays (IC₅₀ values < 10 μM in HeLa cells). Competitive metal-binding studies using UV-Vis titrations and DFT calculations can validate coordination modes .
Q. What analytical techniques resolve structural ambiguities in regioselective halogenation of 8-hydroxyquinolines?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography are critical for confirming halogenation positions. For example, ¹⁹F NMR (282 MHz) distinguishes trifluoromethyl environments, while NOESY correlations verify substituent orientation. Mass spectrometry (ESI-HRMS) with isotopic pattern analysis confirms molecular formulas .
Q. How can computational modeling predict the bioactivity of 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling against targets like catechol O-methyltransferase (COMT) or β-amyloid aggregates can prioritize derivatives for synthesis. QSAR models using descriptors like LogP, polar surface area, and HOMO-LUMO gaps correlate with cytotoxicity and blood-brain barrier permeability .
Q. What strategies mitigate contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies often arise from variations in cell membrane permeability or efflux pump expression (e.g., P-gp). Normalize data using ATP-based viability assays (CellTiter-Glo) and validate with flow cytometry (Annexin V/PI staining). Compare results across ≥3 cell lines (e.g., MCF-7, HepG2, A549) to identify structure-specific trends .
Critical Analysis of Contradictions
- vs. : While emphasizes cytotoxicity via metal chelation, highlights acute toxicity risks. Researchers must balance bioactivity and safety by optimizing substituents (e.g., replacing chlorine with less toxic halogens).
- vs. : Iodination protocols vary in solvent choice (dioxane vs. DCM), impacting yields. Replicate both methods under inert atmospheres to determine optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
